molecular formula C8H11NO5 B12973340 Ethyl 3-cyclopropyl-2-nitro-3-oxopropanoate

Ethyl 3-cyclopropyl-2-nitro-3-oxopropanoate

Cat. No.: B12973340
M. Wt: 201.18 g/mol
InChI Key: ZAEOBSNBJCDDJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Preparation Methods

    • To synthesize Ethyl 3-cyclopropyl-2-nitro-3-oxopropanoate, follow this procedure:
      • Start with pyridine (3 mL) and 2,2-dimethyl-1,3-dioxane-4,6-dione (15.3 mmol, 1.00 equivalent) in a round-bottom flask at 0°C.
      • Slowly add acetyl chloride (15.3 mmol, 1.00 equivalent) dissolved in dichloromethane (20 mL).
      • The mixture turns orange, indicating the reaction.
      • Stir the mixture at 0°C for 30 minutes, then continue stirring at room temperature for 1 hour.
      • Wash the organic layer with water (40 mL × 4) and dry it over MgSO4 .
      • Evaporate the solvent to obtain this compound .
  • Chemical Reactions Analysis

    • Ethyl 3-cyclopropyl-2-nitro-3-oxopropanoate can undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents include acetyl chloride, pyridine, and dichloromethane.
    • Major products depend on the specific reaction conditions.
  • Scientific Research Applications

    • In chemistry: Used as an intermediate in drug synthesis.
    • In biology: Investigated for potential biological activities.
    • In medicine: May have applications in drug development.
    • In industry: Used for dye production and other chemical processes.
  • Mechanism of Action

    • The exact mechanism by which Ethyl 3-cyclopropyl-2-nitro-3-oxopropanoate exerts its effects remains an area of research.
    • Molecular targets and pathways involved need further exploration.
  • Comparison with Similar Compounds

    Remember, this compound’s versatility makes it intriguing for both scientific research and practical applications

    Properties

    Molecular Formula

    C8H11NO5

    Molecular Weight

    201.18 g/mol

    IUPAC Name

    ethyl 3-cyclopropyl-2-nitro-3-oxopropanoate

    InChI

    InChI=1S/C8H11NO5/c1-2-14-8(11)6(9(12)13)7(10)5-3-4-5/h5-6H,2-4H2,1H3

    InChI Key

    ZAEOBSNBJCDDJF-UHFFFAOYSA-N

    Canonical SMILES

    CCOC(=O)C(C(=O)C1CC1)[N+](=O)[O-]

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.